molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No.: B1272068
CAS No.: 143165-32-6
M. Wt: 255.31 g/mol
InChI Key: BOSKLOMTRITQHA-UHFFFAOYSA-N
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Description

3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the indole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds. Conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl): This compound shares the spirocyclic ring system but differs in the functional groups attached to the ring.

    1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound also features the spirocyclic ring system but includes a boronic acid functional group.

    1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound includes a trifluoromethanesulfonate group attached to the spirocyclic ring system.

Uniqueness

3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is unique due to its combination of the indole moiety with the spirocyclic ring system

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSKLOMTRITQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377173
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143165-32-6
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indole (4.69, 40 mmol), 1,4-cyclohexanedione monoethylene ketal (6.3 g, 40 mmol) and potassium hydroxide (13.2 g, 200 mmol) were heated to reflux in 70 ml methanol for 6 hours. The reaction was cooled and the product was isolated by filtration and washed with water to give 9.1 g (89%) of product.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Indole (45.3 g, 0.38 mol), 1,4-cyclohexanedione monoethylene ketal (45.5 g, 0.29 mol) and potassium hydroxide (9.12 g, 0.16 mol) are heated to reflux in 100 mL of methanol for 18 hours. The reaction is cooled and the product is isolated by filtration and washed with water to give a white solid (69.0 g).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Reactant of Route 6
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

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